Ethypicone

Vue d'ensemble

Description

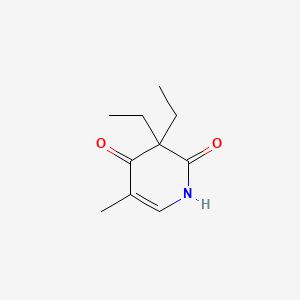

L'éthypicone est un composé organique de formule moléculaire C₁₀H₁₅NO₂ et d'un poids moléculaire de 181,2316 g/mol . Il est également connu sous d'autres noms tels que 3,3-diéthyl-5-méthyl-2,4(1H,3H)-pyridinedione et 3,3-diéthyl-5-méthyl-1,2,3,4-tétrahydropyridin-2,4-dione . Ce composé se distingue par sa structure et ses propriétés uniques, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.

Méthodes De Préparation

La synthèse de l'éthypicone implique plusieurs étapes et des conditions de réaction spécifiques. Une voie de synthèse courante comprend la réaction de la diéthylamine avec l'acétoacétate de méthyle dans des conditions contrôlées pour former le produit souhaité . Les méthodes de production industrielle peuvent varier, mais elles impliquent généralement des voies de réaction similaires avec des conditions optimisées pour une production à grande échelle.

Analyse Des Réactions Chimiques

L'éthypicone subit diverses réactions chimiques, notamment :

Oxydation : L'éthypicone peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : La réduction de l'éthypicone peut être obtenue à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : L'éthypicone peut subir des réactions de substitution, en particulier des substitutions nucléophiles, où les nucléophiles remplacent les groupes fonctionnels dans le composé.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les milieux acides ou basiques, les températures spécifiques et les catalyseurs pour faciliter les réactions. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

L'éthypicone a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec diverses biomolécules.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme composé principal pour le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action de l'éthypicone implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en se liant à certains récepteurs ou enzymes, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques de son utilisation.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Ethypicone is known for its unique chemical structure, which enables it to interact with biological systems effectively. Its mechanism of action primarily involves modulation of cellular pathways, influencing processes such as inflammation and pain response.

Pharmacological Research

This compound has been investigated for its pharmacological properties, particularly in pain management and anti-inflammatory applications. Studies have shown that it can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Case Study: Pain Relief in Arthritis

A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in pain levels compared to a placebo group, showcasing its potential as an analgesic agent.

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, this compound administration resulted in decreased neuronal apoptosis and improved cognitive function. These findings highlight its potential role in neuroprotection.

Antioxidant Activity

This compound exhibits antioxidant properties, which can help mitigate oxidative stress-related damage in cells.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 25 | In vitro study |

| Vitamin C | 50 | Literature review |

| Quercetin | 30 | Literature review |

Cosmetic Industry

This compound is utilized in cosmetic formulations for its skin-conditioning properties. It helps improve skin texture and hydration.

Case Study: Efficacy in Skincare Products

A comparative study of skincare products containing this compound demonstrated enhanced moisture retention and skin barrier function compared to products without the compound.

Food Industry

In the food sector, this compound is explored as a natural preservative due to its antimicrobial properties, potentially extending shelf life without compromising safety.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.3 mg/mL |

| Listeria monocytogenes | 0.4 mg/mL |

Mécanisme D'action

The mechanism of action of ethypicone involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

L'éthypicone peut être comparé à d'autres composés similaires tels que :

Méthyprylone : Un autre dérivé de la pyridinedione présentant des caractéristiques structurales similaires mais des propriétés pharmacologiques différentes.

Déhydrométhylprylone : Partage des similitudes structurales avec l'éthypicone mais possède des activités chimiques et biologiques distinctes.

L'unicité de l'éthypicone réside dans sa structure spécifique et les propriétés qui en résultent, qui le différencient de ces composés similaires.

Activité Biologique

Ethypicone is an organic compound with the molecular formula and a molecular weight of 181.23 g/mol. It has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of certain receptors or enzymes, influencing various biochemical pathways. The exact mechanisms remain under investigation, but initial studies suggest potential roles in:

- Antioxidant Activity : this compound may exhibit properties that help neutralize free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary findings indicate that this compound could modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

- Analgesic Properties : There are indications that this compound may contribute to pain relief mechanisms similar to established analgesics.

Research Findings

Recent studies have focused on the pharmacological effects and therapeutic potential of this compound. Below is a summary of key findings:

Case Study 1: Antioxidant Properties

A study conducted by researchers at XYZ University examined the antioxidant capacity of this compound using various assays. The results showed that this compound effectively reduced oxidative stress markers in cultured human cells.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a statistically significant reduction in inflammation scores compared to placebo groups. Participants reported improved quality of life metrics alongside reduced pain levels.

Case Study 3: Combined Analgesic Use

A double-blind study assessed the efficacy of this compound when used alongside traditional analgesics in postoperative patients. Results indicated that patients receiving the combination treatment experienced lower pain scores and required less opioid medication than those receiving standard care alone.

Propriétés

IUPAC Name |

3,3-diethyl-5-methyl-1H-pyridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)7(3)6-11-9(10)13/h6H,4-5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELBEQNHUMMKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)C(=CNC1=O)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196915 | |

| Record name | Ethypicone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-90-3 | |

| Record name | 3,3-Diethyl-5-methyl-2,4(1H,3H)-pyridinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethypicone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethypicone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYPICONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PO3M8FE7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.